molecular formula C10H8BrF3O B14811932 2-Bromo-1-cyclopropoxy-4-(trifluoromethyl)benzene

2-Bromo-1-cyclopropoxy-4-(trifluoromethyl)benzene

Cat. No.: B14811932
M. Wt: 281.07 g/mol
InChI Key: FYCNOWBDZJFXGL-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8BrF3O. It is a brominated aromatic compound with a trifluoromethyl group and a cyclopropoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-cyclopropoxy-4-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the cyclopropoxy and trifluoromethyl groups. One common method involves the bromination of 1-cyclopropoxy-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclopropoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-cyclopropoxy-4-(trifluoromethyl)benzene is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Employed in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropoxy group may enhance the compound’s stability and selectivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trifluoromethyl)benzene
  • 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene
  • 4-Bromobenzotrifluoride

Uniqueness

2-Bromo-1-cyclopropoxy-4-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

2-bromo-1-cyclopropyloxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8BrF3O/c11-8-5-6(10(12,13)14)1-4-9(8)15-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

FYCNOWBDZJFXGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

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